R-106583-d3 (Prasugrel Metabolite)
Beschreibung
R-106583-d3 is a deuterated analog of R-106583, an inactive downstream metabolite of prasugrel, a third-generation thienopyridine antiplatelet prodrug . Prasugrel requires enzymatic conversion to its active metabolite, R-138727, which irreversibly inhibits the platelet P2Y12 adenosine diphosphate (ADP) receptor, preventing thrombus formation . R-106583 is generated via further metabolism of prasugrel’s active metabolite through S-methylation or cysteine conjugation and is excreted renally or fecally . The deuterated form (R-106583-d3) is primarily used as a stable isotopic tracer in pharmacokinetic (PK) and pharmacodynamic (PD) studies to quantify metabolite exposure .
Eigenschaften
CAS-Nummer |
1795133-28-6 |
|---|---|
Molekularformel |
C19H19FNO3SD3 |
Molekulargewicht |
366.47 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
916599-27-4 (unlabelled) |
Synonyme |
2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methyl-d3-thio)-3-piperidinylidene]acetic Acid; R 106583-d3; Prasugrel Metabolite M5-d3 |
Tag |
Prasugrel Impurities |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Prasugrel’s Metabolic Pathway
Prasugrel, a prodrug, undergoes a two-step bioactivation process. The initial step involves esterase-mediated hydrolysis of its acetyl group to form the thiolactone intermediate R-95913. Subsequent cytochrome P450 (CYP3A, CYP2B6)-dependent oxidation opens the thiolactone ring, yielding the active thiol metabolite R-138727. This metabolite is further metabolized via S-methylation to form R-106583, a pharmacologically inactive compound.
Key structural features of R-106583 :
Isotopic Labeling Strategy
R-106583-d3 incorporates three deuterium atoms at the methyl group of the methylthio substituent (-S-CD). This labeling preserves the compound’s chemical behavior while enabling mass spectrometric distinction from non-deuterated analogs.
Synthetic Routes to R-106583-d3
Reaction Overview
The enzymatic pathway mirrors endogenous metabolism:
Advantages :
Challenges :
-
Cost of SAM-d3 cofactor
-
Enzyme stability and recyclability
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SAM-d3 Concentration | 1.5–2.0 mM | Linear increase up to 2.0 mM |
| pH | 7.2–7.6 | <7.2: enzyme denaturation; >7.6: reduced activity |
| Temperature | 35–38°C | Higher temps accelerate degradation |
Methyl Iodide-d3 Route
Reaction :
Conditions :
-
Solvent: Anhydrous DMF or acetonitrile
-
Temperature: 40–50°C
-
Reaction time: 6–8 hours
Side reactions :
-
Over-methylation at other nucleophilic sites (e.g., amine groups)
-
Radiolytic degradation of CDI under prolonged heating
Alternative Methylating Agents
| Reagent | Pros | Cons |
|---|---|---|
| (CD)SO | Higher boiling point (188°C) | Requires strong base (e.g., NaOH) |
| CDOTf | Rapid reaction (<2 hours) | Moisture-sensitive |
Purification and Analytical Characterization
Chromatographic Separation
HPLC Conditions :
-
Column: C18, 150 × 4.6 mm, 3 μm
-
Mobile phase:
-
A: 0.1% formic acid in HO
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: 20% B → 80% B over 15 minutes
-
Flow rate: 1.0 mL/min
-
Detection: UV at 254 nm; MS (ESI+)
Retention time : 8.2 minutes for R-106583-d3 vs. 8.1 minutes for non-deuterated form.
Isotopic Purity Assessment
Mass Spectrometry Data :
| Parameter | R-106583 | R-106583-d3 |
|---|---|---|
| Molecular ion ([M+H]) | 364.2 m/z | 367.2 m/z |
| Isotopic pattern | Natural abundance | >99% D |
NMR Confirmation :
-
H NMR (400 MHz, DMSO-d): Absence of -S-CH signal at δ 2.10 ppm
Scalability and Industrial Considerations
Continuous-Flow Synthesis
Adopting microreactor technology (as demonstrated in vitamin D synthesis) could enhance:
-
Heat/mass transfer for exothermic methylation steps
-
Light exposure control in photochemical intermediates
Proposed flow setup :
-
Precursor mixing module (R-138727 + CDI)
-
Temperature-controlled reaction coil (50°C, 10 min residence time)
-
In-line quenching and solvent exchange
Cost-Benefit Analysis
| Factor | Enzymatic Route | Chemical Route |
|---|---|---|
| Reagent cost | High (SAM-d3) | Moderate (CDI) |
| Yield | 68–72% | 82–85% |
| Purification complexity | Low | Moderate |
Analyse Chemischer Reaktionen
Types of Reactions: R-106583-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of R-106583-d3. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and purity .
Wissenschaftliche Forschungsanwendungen
Introduction to R-106583-d3 (Prasugrel Metabolite)
R-106583-d3, also known as the stable isotope-labeled metabolite of prasugrel, is a compound of significant interest in pharmacological research. As a metabolite of prasugrel, an antiplatelet medication used primarily to prevent thrombotic cardiovascular events, R-106583-d3 serves as a valuable tool in understanding the pharmacokinetics and pharmacodynamics of prasugrel and its effects on platelet function.
Pharmacokinetic Studies
R-106583-d3 is instrumental in pharmacokinetic studies that evaluate how prasugrel is absorbed, distributed, metabolized, and excreted in the body. The use of stable isotopes allows for precise tracking of the compound in biological systems. Researchers can differentiate between endogenous and exogenous compounds during analytical assessments, enhancing the accuracy of pharmacokinetic modeling.
Mechanistic Studies
The compound is also used to explore the mechanisms through which prasugrel affects platelet function. By studying the interaction between R-106583-d3 and the P2Y12 receptor, researchers can gain insights into how prasugrel inhibits platelet aggregation. This knowledge is crucial for developing improved antiplatelet therapies and understanding individual variability in drug response .
Clinical Trials
R-106583-d3 can be employed in clinical trials to investigate the efficacy and safety of prasugrel in various populations. Its isotopic labeling facilitates monitoring drug metabolism and response in diverse patient groups, including those with co-morbid conditions that may affect drug efficacy.
Comparative Studies
The compound is useful for comparative studies between prasugrel and other antiplatelet agents like clopidogrel. By analyzing their respective metabolic pathways and effects on platelet function, researchers can identify potential advantages or drawbacks associated with each medication .
Case Study 1: Pharmacokinetics of Prasugrel
A study involving healthy volunteers assessed the pharmacokinetics of prasugrel using R-106583-d3. The results indicated rapid absorption with peak plasma concentrations occurring approximately 30 minutes post-administration. The study highlighted significant inter-individual variability in metabolism, emphasizing the need for personalized dosing strategies .
Case Study 2: Efficacy Comparison with Clopidogrel
In a comparative study evaluating prasugrel against clopidogrel in patients undergoing coronary artery bypass grafting, researchers utilized R-106583-d3 to monitor antiplatelet activity. The findings demonstrated that prasugrel provided more consistent platelet inhibition compared to clopidogrel, particularly in patients with high baseline platelet reactivity .
Wirkmechanismus
R-106583-d3, as a metabolite of Prasugrel, exerts its effects by irreversibly binding to the P2Y12 receptor on platelets. This binding prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation. The active metabolite of Prasugrel, R-138727, is responsible for this inhibitory action. The inhibition of platelet aggregation reduces the risk of thrombotic cardiovascular events .
Vergleich Mit ähnlichen Verbindungen
Metabolic Pathways and Efficiency
- Prasugrel : Hydrolyzed by carboxylesterase 2 in the intestine to a thiolactone intermediate, which is then converted to R-138727 (active metabolite) via hepatic CYP3A, CYP2B6, and CYP2C19 . This pathway minimizes genetic variability and drug-drug interactions.
- Clopidogrel : Requires a two-step CYP-dependent activation (primarily CYP2C19), with ~85% metabolized to inactive compounds, resulting in lower exposure to its active metabolite .
Pharmacokinetic and Pharmacodynamic Profiles
<sup>†</sup>Under CYP3A4 inhibition (e.g., ritonavir) .
- Prasugrel’s active metabolite achieves 5-fold higher exposure (AUC) and 6-fold higher peak concentration (Cmax) compared to clopidogrel’s active metabolite, translating to faster, more consistent platelet inhibition .
- Despite similar in vitro potency at the platelet P2Y12 receptor , prasugrel’s superior efficacy in acute coronary syndrome (ACS) is attributed to its efficient metabolic activation .
Comparison with Ticagrelor and Its Metabolites
Mechanism and Reversibility
Key Differences
- Prasugrel demonstrates a longer duration of antiplatelet action but higher bleeding risk in elderly/low-weight patients .
Comparison with Other Thienopyridines (Ticlopidine)
- Ticlopidine: First-generation thienopyridine with CYP-dependent activation. High incidence of neutropenia and thrombotic thrombocytopenic purpura (TTP) led to its replacement by clopidogrel and prasugrel .
- Metabolic Stability : Unlike prasugrel, both ticlopidine and clopidogrel are susceptible to CYP polymorphisms, reducing active metabolite generation in poor metabolizers .
Clinical Implications and Research Findings
- Efficacy in ACS/PCI : Prasugrel’s active metabolite achieves >90% platelet inhibition within 30 minutes, reducing ischemic events vs. clopidogrel in TRITON-TIMI 38 .
- Dosing Adjustments : Lower prasugrel maintenance doses (5 mg) are recommended for patients <60 kg to mitigate bleeding risks .
- Non-Linearity at High Doses: Prasugrel’s PD effects plateau at higher doses, suggesting saturation of P2Y12 receptors .
Biologische Aktivität
R-106583-d3 is a significant metabolite of prasugrel, a thienopyridine prodrug used primarily as an antiplatelet agent in the management of acute coronary syndromes. Understanding the biological activity of R-106583-d3 is essential for evaluating its therapeutic potential and safety profile.
Overview of Prasugrel and Its Metabolites
Prasugrel is converted in the liver to its active form, R-138727, which irreversibly inhibits the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation and aggregation. R-106583-d3, along with other metabolites like R-119251, plays a crucial role in the pharmacokinetics and pharmacodynamics of prasugrel.
Metabolic Pathway
- Absorption : Prasugrel is rapidly absorbed, with peak plasma concentrations reached approximately 30 minutes post-administration.
- Metabolism : It undergoes hydrolysis by human carboxylesterase (hCE2) to form thiolactone intermediates before being converted into active and inactive metabolites via cytochrome P450 enzymes (CYP3A4, CYP2B6) .
- Elimination : The metabolites are primarily eliminated through urine and feces.
The primary biological activity of R-106583-d3 is linked to its role as a downstream metabolite influencing the pharmacological effects of prasugrel. It contributes to the overall antiplatelet effect by modulating platelet aggregation pathways.
| Parameter | Value |
|---|---|
| Peak Plasma Concentration (Cmax) | ~30 minutes post-dose |
| Volume of Distribution | 44-68 L |
| Protein Binding | ~98% |
| Absorption Rate | >79% |
Clinical Studies
- TRITON-TIMI 38 Study : This pivotal trial assessed the efficacy and safety of prasugrel compared to clopidogrel in patients with acute coronary syndromes undergoing percutaneous coronary intervention (PCI). The study highlighted that prasugrel led to significantly lower rates of thrombotic events but increased bleeding risks .
- Pharmacokinetic Modeling : A study utilizing multilinear regression models demonstrated reliable predictions for R-106583-d3 concentrations based on data from healthy participants. This model indicated that variations in demographics (age, ethnicity) did not significantly affect metabolite levels .
In Silico Analysis
Recent advances in computational biology have allowed for the estimation of biological activity profiles for drug metabolites. In silico methods have been employed to predict interactions between R-106583-d3 and various pharmacological targets, enhancing our understanding of its potential therapeutic effects .
Safety Profile and Adverse Effects
The use of prasugrel and its metabolites has been associated with specific adverse effects, particularly related to bleeding risks. The TRITON-TIMI 38 trial reported higher instances of major bleeding events compared to clopidogrel, necessitating careful patient selection and monitoring during treatment .
Q & A
Q. How can R-106583-d3 be reliably identified and quantified in biological matrices?
Answer: R-106583-d3 can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization to stabilize the metabolite. Key steps include:
- Derivatization : Immediate treatment of blood samples with 2-bromo-3'-methoxyacetophenone to stabilize the active metabolite during processing and storage .
- Chromatographic separation : Use of reverse-phase columns (e.g., C18) with mobile phases optimized for polar metabolites.
- Mass detection : Electrospray ionization (ESI) in positive ion mode, monitoring transitions specific to the deuterated metabolite (e.g., m/z 504 → 292 for R-106583-d3) .
- Validation parameters : Ensure interday accuracy (±15%) and precision (CV ≤6.6%) across a linear range of 0.5–250 ng/mL .
Q. What are the primary metabolic pathways generating R-106583-d3?
Answer: R-106583-d3 is formed via a two-step metabolic pathway:
Esterase-mediated hydrolysis : Prasugrel is hydrolyzed in the intestine by carboxylesterase 2 (CES2) to the thiolactone intermediate R-95913 .
CYP-dependent oxidation : R-95913 is converted to the active metabolite R-138727 (non-deuterated form) via CYP3A4/5, CYP2B6, and minor contributions from CYP2C9/13. Deuterated analogs like R-106583-d3 follow similar pathways but incorporate stable isotopes for traceability .
Q. What analytical methods are validated for detecting prasugrel metabolites in clinical studies?
Answer: Validated methods include:
- LC-MS/MS assays for simultaneous quantification of active and inactive metabolites, with a lower limit of quantification (LLOQ) of 0.5 ng/mL for the active form .
- Stability protocols : Immediate derivatization in blood samples to prevent degradation .
- Cross-validation against platelet aggregation assays (e.g., VerifyNow P2Y12) to correlate metabolite levels with pharmacodynamic effects .
Advanced Research Questions
Q. How should researchers design experiments to evaluate CYP-mediated drug interactions affecting R-106583-d3 pharmacokinetics?
Answer:
- In vitro models : Use human liver microsomes (HLMs) or recombinant CYP enzymes to assess competitive inhibition/induction. For example, co-incubate prasugrel with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) and quantify metabolite formation .
- Clinical crossover studies : Administer prasugrel with/without CYP modulators (e.g., CYP3A4 inhibitors) and measure active metabolite AUC, Cmax, and platelet inhibition .
- Statistical analysis : Apply population pharmacokinetic modeling to account for covariates like body weight and genetic polymorphisms .
Q. What methodologies resolve contradictions in age-related pharmacokinetic variability of R-106583-d3?
Answer: Conflicting reports on age-related exposure (e.g., 19% higher AUC in ≥75-year-olds vs. no effect in healthy elderly) can be addressed by:
- Covariate adjustment : Normalize data for body weight, which inversely correlates with exposure (40% higher AUC in subjects <60 kg) .
- Dose stratification : Test reduced maintenance doses (e.g., 5 mg vs. 10 mg) in elderly populations to match metabolite levels to younger cohorts .
- Metabolite stability studies : Compare deuterated vs. non-deuterated forms to isolate age-related metabolic inefficiencies .
Q. How can researchers assess the impact of esterase inhibitors on R-106583-d3 bioavailability?
Answer:
- CES2 inhibition assays : Co-administer prasugrel with CES2 inhibitors (e.g., ethanol) in intestinal cell lines (e.g., Caco-2) and quantify thiolactone intermediate formation .
- Pharmacodynamic endpoints : Measure platelet reactivity (e.g., vasodilator-stimulated phosphoprotein phosphorylation) to link bioavailability changes to functional outcomes .
- Dual-isotope tracing : Use deuterated R-106583-d3 and carbon-13 labeled intermediates to track pathway-specific flux .
Q. How should statistical analyses be structured for platelet inhibition data when switching therapies (e.g., ticagrelor to prasugrel)?
Answer:
- Longitudinal modeling : Use mixed-effects models to account for time-dependent changes in platelet reactivity (e.g., residual ticagrelor effects persisting 72 hours post-switch) .
- Dose-response curves : Compare loading doses (e.g., 60 mg prasugrel) vs. maintenance doses to identify receptor occupancy thresholds .
- Contingency tables : Stratify bleeding events (e.g., TIMI major/minor) by metabolite exposure quartiles .
Q. How can discrepancies in ethanol’s effect on prasugrel metabolite activity be reconciled?
Answer: Ethanol’s dual role (inhibiting CES1 in clopidogrel vs. CES2 in prasugrel) requires:
- Tissue-specific assays : Compare intestinal (CES2-rich) vs. hepatic (CES1-rich) metabolism using organoid models .
- In vivo PET imaging : Track deuterated R-106583-d3 distribution in ethanol-treated vs. control subjects .
- Gene knockout models : Use CES1/2 knockout mice to isolate ethanol’s metabolic interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
